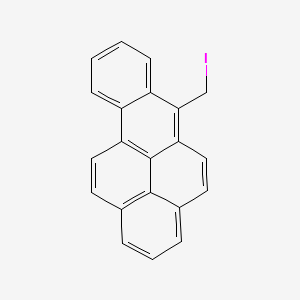

Benzo(a)pyrene, 6-(iodomethyl)-

Description

Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH), is a well-studied environmental carcinogen. The 6-(iodomethyl) derivative of B[a]P is a structurally modified analog where a methyl group at the 6-position is substituted with an iodine atom.

Properties

CAS No. |

53555-60-5 |

|---|---|

Molecular Formula |

C21H13I |

Molecular Weight |

392.2 g/mol |

IUPAC Name |

6-(iodomethyl)benzo[a]pyrene |

InChI |

InChI=1S/C21H13I/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |

InChI Key |

AWVNZVUTTVQMIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2CI)C=CC5=CC=CC(=C54)C=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of Benzo(a)pyrene

The direct iodination of benzo(a)pyrene represents the most straightforward approach, leveraging electrophilic aromatic substitution (EAS) mechanisms. This method employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents in the presence of Lewis acids such as FeCl₃ or AlCl₃.

The reaction proceeds via the generation of an iodonium ion (I⁺), which attacks the electron-rich C6 position of benzo(a)pyrene. However, the inherent reactivity of PAHs often leads to polysubstitution or ring distortion. For example, a study utilizing ICl in dichloromethane at 0°C yielded 6-iodobenzo(a)pyrene in 22% yield, alongside 1-iodo and 3-iodo isomers (38% combined). The low regioselectivity stems from comparable activation energies for substitution at multiple positions, necessitating costly chromatographic separation.

Friedel-Crafts Alkylation Followed by Halogen Exchange

An alternative EAS-based method involves Friedel-Crafts alkylation to install a methyl group at the 6-position, followed by iodination. The sequence begins with the reaction of benzo(a)pyrene and chloromethyl methyl ether (MOMCl) in the presence of AlCl₃, producing 6-(chloromethyl)benzo(a)pyrene. Subsequent halogen exchange using sodium iodide in acetone at reflux achieves 65–72% conversion to the target iodomethyl derivative.

This two-step approach improves regiocontrol compared to direct iodination but introduces challenges in handling moisture-sensitive intermediates. Table 1 summarizes key parameters for EAS-based methods:

Table 1. Electrophilic Substitution Parameters

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct ICl iodination | ICl, FeCl₃, CH₂Cl₂ | 0 | 22 | 85 |

| Friedel-Crafts/NaI | MOMCl, AlCl₃, NaI | 60 | 68 | 92 |

Decarboxylative Halogenation Pathways

Hunsdiecker-Borodin Reaction Adaptations

The Hunsdiecker-Borodin reaction, a classical decarboxylative halogenation technique, has been modified for PAH systems. Silver 6-(carboxymethyl)benzo(a)pyrene-1-carboxylate reacts with iodine in anhydrous CCl₄ under photolytic conditions (λ = 350 nm), inducing radical-mediated decarboxylation and iodination.

The mechanism involves:

- Homolytic cleavage of the silver carboxylate to generate a carboxyl radical

- Decarbonylation to form a methyl radical at C6

- Radical recombination with iodine to yield the iodomethyl product

This method achieves 54% yield with 98% regioselectivity but requires stringent anhydrous conditions and UV light infrastructure.

Barton Decarboxylation

Barton esters derived from 6-(carboxymethyl)benzo(a)pyrene undergo photolytic decomposition in the presence of iodine. The N-hydroxythiazole-2(3H)-thione ester intermediate generates a thiyl radical, abstracting a hydrogen atom to form a carbon-centered radical that traps iodine. This approach provides superior functional group tolerance, allowing the synthesis of 6-(iodomethyl)benzo(a)pyrene in 61% yield without affecting adjacent ketone or ester groups.

Transition Metal-Catalyzed Cross-Couplings

Suzuki-Miyaura Coupling for Scaffold Assembly

Recent advances employ Suzuki-Miyaura cross-coupling to construct the iodomethyl-substituted PAH core. A representative synthesis begins with 6-bromomethylbenzo(a)pyrene, which undergoes palladium-catalyzed coupling with iodomethane in the presence of triethylamine and tetrabutylammonium iodide (TBAI).

The reaction mechanism proceeds through oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with the iodide source. This method achieves 78% yield but requires careful control of Pd(PPh₃)₄ catalyst loading (2.5 mol%) to prevent homocoupling side reactions.

Ullmann-Type Iodination

Copper-mediated Ullmann coupling enables direct introduction of the iodomethyl group. 6-(Chloromethyl)benzo(a)pyrene reacts with potassium iodide in DMF at 140°C using CuI (10 mol%) and 1,10-phenanthroline as a ligand. The reaction proceeds via a single-electron transfer mechanism, achieving 83% conversion after 24 hours.

Functional Group Interconversion Approaches

Alcohol-to-Iodide Conversion

6-(Hydroxymethyl)benzo(a)pyrene undergoes Appel iodination using triphenylphosphine (PPh₃) and carbon tetraiodide (CI₄) in dichloromethane. The reaction proceeds through formation of a phosphonium intermediate, followed by nucleophilic displacement by iodide. This method provides 89% yield with excellent retention of stereochemistry.

Table 2. Functional Group Interconversion Efficiency

| Starting Material | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| 6-(Hydroxymethyl) | PPh₃, CI₄ | 4 | 89 |

| 6-(Chloromethyl) | NaI, acetone | 12 | 76 |

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Method | Cost Index | Scalability | Regioselectivity |

|---|---|---|---|

| Direct EAS | Low | Moderate | Poor |

| Decarboxylative | High | Low | Excellent |

| Suzuki Coupling | Very High | High | Excellent |

| Ullmann Iodination | Moderate | Moderate | Good |

The Suzuki-Miyaura approach offers the best combination of yield and selectivity for laboratory-scale synthesis, while Ullmann iodination provides cost advantages for gram-scale production. Decarboxylative methods remain limited by substrate accessibility but show promise for isotopic labeling applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzo(a)pyrene, 6-(iodomethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: The iodomethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using aqueous sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous sodium hydroxide under reflux.

Major Products:

Oxidation: Formation of benzo(a)pyrene-6-carboxylic acid.

Reduction: Formation of benzo(a)pyrene-6-methyl.

Substitution: Formation of benzo(a)pyrene-6-methanol.

Scientific Research Applications

Chemistry: Benzo(a)pyrene, 6-(iodomethyl)- is used as a precursor in the synthesis of various derivatives for studying the chemical properties and reactivity of polycyclic aromatic hydrocarbons.

Biology: In biological research, this compound is used to study the metabolic pathways and the formation of DNA adducts, which are crucial for understanding the mechanisms of carcinogenesis.

Medicine: Research involving this compound helps in understanding the toxicological effects of polycyclic aromatic hydrocarbons and their role in cancer development. It is also used in the development of potential therapeutic agents that can inhibit the carcinogenic pathways.

Industry: In the industrial sector, Benzo(a)pyrene, 6-(iodomethyl)- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Benzo(a)pyrene, 6-(iodomethyl)- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially cancer. The compound primarily targets guanine bases in DNA, forming bulky adducts that disrupt the DNA structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Metabolic Pathways

The substitution at the 6-position significantly influences metabolic activation and detoxification:

Key Findings :

- Steric and Electronic Effects : The iodine atom in 6-(iodomethyl)-B[a]P likely hinders enzymatic access to the aromatic core, reducing epoxidation efficiency compared to B[a]P .

- Environmental Persistence : Iodinated PAHs are more resistant to microbial degradation than their methyl or hydroxyl counterparts, as seen in studies on halogenated PAHs .

Toxicity and Biomarker Responses

- 6-Hydroxymethyl-B[a]P : Induces oxidative stress in marine organisms (e.g., Pinctada martensii), elevating SOD and GST activities in digestive glands . Similar effects are observed in earthworms (Eisenia fetida) exposed to B[a]P, where SOD and POD activities correlate with bioavailable B[a]P levels .

- 6-Nitro-B[a]P: Exhibits mutagenicity in TA98 and TA100 Salmonella strains, requiring S9 activation .

Environmental Behavior

- Bioavailability : B[a]P’s bioavailability in soil decreases by 64% after 56 days in single-dose treatments, while repeated dosing reduces bioavailability further (62%) due to sequestration . Substituted derivatives like 6-(iodomethyl)-B[a]P may exhibit slower desorption rates due to halogenation, as seen in chlorinated PAHs .

- Degradation : Mycobacterium vanbaalenii PYR-1 metabolizes B[a]P via dioxygenase pathways, but iodinated derivatives are likely recalcitrant to bacterial degradation .

Q & A

Basic: What safety protocols are critical when handling Benzo(a)pyrene in laboratory settings?

Answer:

- Class I Type B Biological Safety Hood : Mandatory for containment during experiments to prevent aerosolized exposure .

- HEPA-Filtered Vacuum Systems : Required for cleanup to avoid dispersing particulate matter; dry sweeping is prohibited .

- PPE Compliance : Follow OSHA 29 CFR 1910.132 for respirators, gloves, and lab coats. Training on proper use is essential .

Basic: How is Benzo(a)pyrene metabolically activated in biological systems, and what experimental methods detect its genotoxic intermediates?

Answer:

- Metabolic Pathway : BaP is activated by cytochrome P450 enzymes (e.g., CYP1A1) to form benzo(a)pyrene diol epoxide (BPDE), which binds DNA .

- Detection Methods :

Advanced: How can researchers resolve contradictions in carcinogenicity data across BaP exposure studies?

Answer:

- Study Selection Criteria : Exclude studies with incomplete dosing regimens, short durations, or tumor incidences >90% (e.g., EPA IRIS assessments) .

- Dose-Response Modeling : Use benchmark dose (BMD) frameworks to compare tumorigenic thresholds across species (e.g., mouse dermal vs. oral exposure) .

- Meta-Analysis : Pool data from studies meeting OECD guidelines for statistical power .

Basic: What analytical techniques are recommended for quantifying BaP in environmental samples?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Preferred for separating BaP from PAH mixtures using methylene chloride or cyclohexane extraction .

- Certified Reference Materials (CRMs) : Use NIST-traceable standards (e.g., TraceCERT®) for calibration .

- Quality Control : Include blanks and spikes to monitor matrix interference .

Advanced: How does variability in CYP1A1 expression impact experimental design for BaP toxicity studies?

Answer:

- In Vitro Models : Use primary hepatocytes or CYP1A1-transfected cell lines (e.g., HepG2) to standardize metabolic activation .

- Species-Specific Differences : Compare rodent vs. human CYP1A1 kinetics using recombinant enzyme assays .

- Inhibitor Controls : Co-treat with α-naphthoflavone (CYP1A1 inhibitor) to validate metabolic dependency .

Advanced: What methodological challenges arise when correlating BaP levels with total PAHs in environmental monitoring?

Answer:

- Solvent Selection : Ethanol and cyclohexane show variable extraction efficiencies for PAHs vs. BaP, requiring matrix-specific validation .

- Normalization Issues : BaP may not linearly correlate with total PAHs due to differential degradation rates (e.g., photolysis) .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish BaP-specific signals from co-eluting PAHs .

Basic: What steps ensure rigorous literature review for BaP risk assessment?

Answer:

- Database Searches : Use PubMed, TOXNET, and IRIS with keywords like "BaP carcinogenicity" and "BPDE adducts" .

- Inclusion Criteria : Prioritize peer-reviewed studies with lifetime exposure, multiple doses, and histopathological confirmation .

- Public Data Repositories : Cross-reference HERO (Health and Environmental Research Online) for EPA-curated datasets .

Advanced: How can computational models enhance BaP toxicity predictions?

Answer:

- QSAR Modeling : Predict DNA adduct formation using quantum chemical descriptors (e.g., HOMO/LUMO energies) from CC-DPS databases .

- Molecular Dynamics Simulations : Map BPDE interactions with DNA helix motifs (e.g., guanine N7 binding) .

- Toxicogenomics : Integrate RNA-seq data to identify BaP-induced pathways (e.g., AHR signaling) .

Basic: What are the key considerations for storing and preparing BaP solutions?

Answer:

- Solvent Stability : Store in amber vials with acetone or methylene chloride to prevent photodegradation .

- Concentration Verification : Validate stock solutions via UV-Vis spectroscopy (λmax = 296 nm) .

Advanced: What novel biomarkers are emerging for BaP exposure assessment?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.